1-Methylbutyl acetate
Description
Nomenclature and Chemical Identity in Scholarly Contexts
In academic literature, precise nomenclature is paramount for the unambiguous identification of chemical compounds. 1-Methylbutyl acetate (B1210297) is known by several names, which are crucial for comprehensive literature searches and clear scientific communication.
IUPAC Name: Pentan-2-yl Acetate
The systematic name for 1-methylbutyl acetate, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is pentan-2-yl acetate. wikipedia.orgnih.gov This name precisely describes its molecular structure: an acetate group attached to the second carbon atom of a pentane (B18724) chain.
Synonyms and Related Isomers in Literature
In scientific publications and chemical databases, pentan-2-yl acetate is also referred to by several synonyms. The most common of these is sec-amyl acetate. wikipedia.orgsielc.com Other synonyms include 2-pentyl acetate, acetic acid 1-methylbutyl ester, and 2-acetoxypentane. sielc.comthegoodscentscompany.comguidechem.comwikidata.org It is important to distinguish pentan-2-yl acetate from its isomers, such as isoamyl acetate (3-methylbutyl acetate) and n-amyl acetate (pentyl acetate), which have different structural and chemical properties. nist.govnih.gov
Table 1: Synonyms and Isomers of this compound
| Name Type | Compound Name |
|---|---|
| IUPAC Name | pentan-2-yl acetate |
| Common Synonym | sec-amyl acetate |
| Other Synonyms | 2-pentyl acetate |
| acetic acid 1-methylbutyl ester | |
| 2-acetoxypentane | |
| Related Isomer | isoamyl acetate (3-methylbutyl acetate) |
| Related Isomer | n-amyl acetate (pentyl acetate) |
| Related Isomer | 2-methylbutyl acetate |
Occurrence and Significance in Natural Systems
Pentan-2-yl acetate is a naturally occurring ester, contributing to the aroma and flavor profiles of various plants and is also a product of microbial metabolism.
Presence in Fruits and Plants
This compound has been identified in a variety of fruits and plants. Research has reported its presence in apples, bananas, apricots, and pears. thegoodscentscompany.comresearchgate.netchemicalbook.com Beyond common fruits, it has also been detected in the potato plant (Solanum tuberosum), hops (Humulus lupulus), and the Japanese ginger, myoga (Zingiber mioga). nih.govnih.govekb.egtandfonline.com Its characteristic fruity and herbaceous odor contributes to the complex scent of these natural products. sigmaaldrich.com
Table 2: Natural Occurrence of this compound
| Plant/Fruit | Scientific Name |
|---|---|
| Apple | Malus domestica |
| Banana | Musa spp. |
| Apricot | Prunus armeniaca |
| Pear | Pyrus spp. |
| Potato | Solanum tuberosum |
| Hops | Humulus lupulus |
| Myoga (Japanese Ginger) | Zingiber mioga |
Role in Microbial Metabolism
Pentan-2-yl acetate is a known metabolite in fermentation processes. During the fermentation of alcoholic beverages like beer, yeast (Saccharomyces cerevisiae) produces a variety of volatile esters, including pentan-2-yl acetate, which are crucial for the final flavor profile. researchgate.netnih.govmdpi.com Its formation is part of the complex biochemical pathways of yeast metabolism. nih.gov The compound has also been identified in fruit vinegars, where microbial activity is central to the production process. chemicalbook.comnih.gov The concentration of such esters can be influenced by factors like the yeast strain and fermentation conditions. awri.com.au
Broader Classification within Organic Chemistry and Ester Research
Within the field of organic chemistry, this compound is classified as a carboxylic acid ester. hmdb.ca Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group. numberanalytics.comnumberanalytics.com They are characterized by a carbonyl group (C=O) bonded to an oxygen atom, which is then attached to an alkyl or aryl group. solubilityofthings.com Esters are a significant class of organic compounds due to their widespread presence in nature and their extensive use in various industries. numberanalytics.comresearchgate.net Research into esters encompasses their synthesis, reactivity, and their role as key components of natural products and industrial materials. numberanalytics.comresearchgate.net Low molecular weight esters, like pentan-2-yl acetate, are often volatile liquids with characteristic pleasant odors, making them responsible for the natural fragrances of many flowers and fruits. britannica.com
Carboxylic Acid Ester
This compound is classified as a carboxylic acid ester. ymdb.cafoodb.ca Carboxylic acid esters are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by an alkoxy group. ymdb.cafoodb.ca They are characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which is then attached to an alkyl or aryl group. ymdb.cafoodb.ca
The formation of this compound occurs through the esterification of pentan-2-ol with acetic acid. wikipedia.org This reaction, typically catalyzed by an acid such as sulfuric acid, involves the nucleophilic attack of the alcohol on the carbonyl group of the carboxylic acid, leading to the formation of the ester and water. thermofisher.com This process is a common method for synthesizing esters in a laboratory setting. thermofisher.comcerritos.edu
The chemical structure and fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | pentan-2-yl acetate |
| Synonyms | This compound, sec-Amyl acetate, 2-Pentanol (B3026449) acetate |
| CAS Number | 626-38-0 |
| Molecular Formula | C₇H₁₄O₂ |
| Molar Mass | 130.187 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Odor | Mild, fruity (banana-like) |
| Boiling Point | 121 °C (394 K) |
| Water Solubility | 2.2 g/L at 25 °C |
Sources: wikipedia.orgchemicalbook.comnih.gov
Volatile Organic Compound (VOC) Classification in Atmospheric Chemistry
In the field of atmospheric chemistry, this compound is recognized as a Volatile Organic Compound (VOC). VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, causing them to evaporate or sublimate into the surrounding air. rsc.org In the atmosphere, VOCs participate in photochemical reactions, which are chemical reactions initiated by the absorption of energy in the form of light. s-t-a.org
The atmospheric significance of VOCs like this compound lies in their ability to contribute to the formation of photochemical oxidants, such as tropospheric ozone and other components of photochemical smog. rsc.orgs-t-a.org These reactions are typically initiated by the hydroxyl (OH) radical, a highly reactive oxidant present in the atmosphere. researchgate.net The rate at which a VOC reacts with OH radicals is a key determinant of its atmospheric lifetime and its potential to contribute to air pollution. rsc.org While specific kinetic data for this compound is not widely published, data for its isomers, such as n-pentyl acetate and amyl acetate, provide insight into its likely atmospheric behavior.
The reaction of these acetates with OH radicals leads to the formation of various secondary pollutants, including aldehydes. rsc.org These secondary products are also highly reactive and can further influence atmospheric chemistry. rsc.org
| Atmospheric Property | Relevance |
| VOC Classification | Contributes to atmospheric photochemical reactions. rsc.orgs-t-a.org |
| Primary Oxidant | Reacts primarily with hydroxyl (OH) radicals in the troposphere. researchgate.net |
| Atmospheric Lifetime | Determined by the rate of reaction with OH radicals, influencing its persistence and transport. |
| Secondary Pollutant Formation | Oxidation can lead to the formation of aldehydes and other reactive species. rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZRWSUJHVIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2, Array | |
| Record name | SEC-AMYL ACETATE | |
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| Record name | sec-AMYL ACETATE | |
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DSSTOX Substance ID |
DTXSID8052306 | |
| Record name | 2-Pentanyl acetate | |
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Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sec-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a mild odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to slightly yellow liquid; herbaceous odour, Colorless liquid with a mild odor. | |
| Record name | SEC-AMYL ACETATE | |
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| Record name | sec-Amyl acetate | |
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| Record name | sec-AMYL ACETATE | |
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| Record name | 2-Pentyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | SEC-AMYL ACETATE | |
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| Record name | sec-Amyl acetate | |
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Boiling Point |
271.4 °F at 760 mmHg (USCG, 1999), 130-131 °C, 121 °C, 271 °F, 249 °F | |
| Record name | SEC-AMYL ACETATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-PENTYL ACETATE | |
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| Record name | sec-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | SEC-AMYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/455 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Amyl acetate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |
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Flash Point |
89 °F (USCG, 1999), 32 °C, 32 °C (89 °F) closed cup, 32 °C c.c., 89 °F | |
| Record name | SEC-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | sec-Amyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/295 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |
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| Record name | sec-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | SEC-AMYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/455 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Amyl acetate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |
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Solubility |
Slight (NIOSH, 2023), 0.2 g/100 g water at 20 °C, Sol in alcohol, ether, In water, 1700 ppm at 25 °C, Solubility in water: poor, insoluble in water; partially soluble in heptane and triacetin, partially soluble (in ethanol), Slight | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-Pentyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | sec-Amyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0032.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.861 to 0.866 at 68 °F (USCG, 1999), 0.862 to 0.866 at 20 °C/20 °C, Relative density (water = 1): 0.86, 0.862-0.866, 0.87 | |
| Record name | SEC-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8271 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-PENTYL ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6291 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | sec-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0219 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | 2-Pentyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1078/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | SEC-AMYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/455 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | sec-Amyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Density |
4.5 (Air= 1), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
7 mmHg (NIOSH, 2023), 9.78 [mmHg], 7 torr at 20 °C, Vapor pressure, kPa at 20 °C: 0.93, 7 mmHg | |
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Color/Form |
Colorless liquid | |
CAS No. |
626-38-0, 53496-15-4 | |
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| Record name | Acetic acid, sec-pentyl ester | |
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| Record name | 1-methylbutyl acetate | |
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| Record name | sec-AMYL ACETATE | |
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Melting Point |
-95.44 °F (USCG, 1999), -78.5 °C, -148 °C, -95.44 °F, -109 °F | |
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Ii. Biosynthesis and Metabolic Pathways of 1 Methylbutyl Acetate
Enzymatic Formation Mechanisms
The final step in the synthesis of 1-methylbutyl acetate (B1210297) is an esterification reaction catalyzed by a specific class of enzymes.
Alcohol acyltransferases (AATs) are the key enzymes responsible for the formation of a wide variety of esters, including 1-methylbutyl acetate. bohrium.comresearchgate.net These enzymes facilitate the condensation reaction between an alcohol and an acyl-Coenzyme A (acyl-CoA), resulting in the corresponding ester. bohrium.comnih.gov The general reaction catalyzed by AATs is the transfer of an acyl group from an acyl-CoA molecule to an alcohol, a process crucial for the synthesis of many volatile compounds that contribute to the aroma of fruits and flowers. bohrium.comresearchgate.net In yeast, the genes ATF1 and ATF2 encode for alcohol acetyltransferases that are pivotal in the production of acetate esters. researchgate.netnih.gov The expression levels of these genes can directly influence the quantity and types of esters produced during fermentation. nih.gov
The production of this compound is dependent on the substrate specificity of the available AATs. While AATs can act on a variety of alcohols and acyl-CoAs, their efficiency and preference for specific substrates can vary significantly between different organisms and even between different tissues within the same organism. nih.govresearchgate.net For instance, studies on apple cultivars have revealed that differences in AAT activity and substrate specificity contribute to the distinct aroma profiles observed. researchgate.net Some AATs exhibit broad substrate promiscuity, meaning they can utilize a range of alcohols to produce various esters. biorxiv.orguniprot.org However, the formation of this compound specifically requires an AAT that can efficiently utilize 2-pentanol (B3026449) as the alcohol substrate and acetyl-CoA as the acyl donor. Research has shown that while some AATs have a high affinity for alcohols like hexanol, others are capable of converting 2-methylbutanol to its acetate ester, highlighting the diverse specificities within this enzyme family. researchgate.net In Saccharomyces cerevisiae, Atf1p and Atf2p are the primary enzymes responsible for the formation of a wide array of esters, including those derived from various alcohols like propyl, isobutyl, pentyl, and hexyl alcohols. nih.gov
| Enzyme Family | Gene(s) | Function | Organism Examples |
| Alcohol Acyltransferases (AATs) | ATF1, Lg-ATF1, ATF2 | Catalyze the formation of esters from alcohols and acyl-CoAs. bohrium.comnih.gov | Saccharomyces cerevisiae (yeast), Malus domestica (apple), Musa spp. (banana) researchgate.netnih.govresearchgate.net |
Precursor Biosynthesis and Availability
The synthesis of this compound is fundamentally reliant on the availability of its precursor molecules, which are generated through complex metabolic pathways.
The carbon skeletons for the alcohol and acyl portions of many branched-chain esters, including potentially the precursor to this compound, are derived from the catabolism of branched-chain amino acids (BCAAs) such as isoleucine, leucine (B10760876), and valine. nih.govnih.gov The biosynthesis of these amino acids is therefore a critical upstream process. nih.gov Studies using inhibitors of BCAA synthesis have shown a significant decrease in the production of branched-chain esters in fruits like apples and bananas, indicating that these esters are largely formed from newly synthesized precursors rather than from pre-existing amino acid pools. nih.govacs.org This highlights the direct link between the activity of the BCAA biosynthesis pathway and the production of these volatile compounds. nih.govbiorxiv.org
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a pivotal enzyme in the biosynthesis of BCAAs. nih.govresearchgate.netwikipedia.org It catalyzes the first committed step in the pathway leading to the synthesis of valine, leucine, and isoleucine. nih.govresearchgate.net The activity of AHAS is crucial for the production of the α-ketoacid precursors necessary for BCAA synthesis. biorxiv.org Inhibition of AHAS has been shown to universally decrease the content of both iso- and anteiso-branched-chain esters, which are derived from leucine/valine and isoleucine, respectively. nih.govacs.org This demonstrates the essential role of AHAS in supplying the building blocks for a significant portion of the branched-chain ester profile in fruits. nih.gov In 'Valery' bananas, the production of ethyl acetate and butyl acetate was found to be dependent on AHAS activity, whereas the formation of this compound was not, suggesting an alternative pathway for its precursor synthesis in this particular cultivar. biorxiv.orgbiorxiv.org
An alternative pathway for the synthesis of α-ketobutyrate, a key precursor for isoleucine and subsequently for some branched-chain esters, involves the enzyme citramalate (B1227619) synthase (CMS). pnas.orgpnas.org This pathway, first identified in bacteria, has been shown to be active in ripening apple fruit. pnas.orgacs.org The CMS pathway begins with the condensation of acetyl-CoA and pyruvate (B1213749) to form citramalate. pnas.orgpnas.org This bypasses the traditional route to α-ketobutyrate from threonine, which is often subject to feedback inhibition by isoleucine. biorxiv.org The presence of an active CMS pathway ensures a continuous supply of α-ketobutyrate for the synthesis of isoleucine and related esters, even when isoleucine concentrations are high. biorxiv.orgpnas.org This pathway has been shown to contribute to the formation of both straight- and branched-chain esters. pnas.org The evolution of this pathway in some plants highlights a metabolic adaptation to ensure the production of important flavor and aroma compounds. nih.gov
| Pathway | Key Enzyme(s) | Function | Relevance to this compound |
| Branched-Chain Amino Acid (BCAA) Biosynthesis | Acetohydroxyacid Synthase (AHAS) | Produces α-ketoacid precursors for BCAAs. nih.govresearchgate.netbiorxiv.org | Indirectly provides precursors for some branched-chain esters. nih.govacs.org |
| Citramalate Synthase Pathway | Citramalate Synthase (CMS) | Synthesizes α-ketobutyrate from acetyl-CoA and pyruvate. pnas.orgpnas.org | Provides an alternative route for the precursor of isoleucine, which can be a precursor to branched-chain esters. biorxiv.orgpnas.org |
De Novo Precursor Biosynthesis vs. Preexisting Amino Acids
The synthesis of branched-chain esters like this compound is intricately linked to amino acid metabolism. However, research indicates that these esters are not primarily derived from the breakdown of preexisting amino acids. Instead, they are largely the product of de novo precursor biosynthesis, where the carbon skeletons are newly synthesized. nih.govresearchgate.net In fruits like apples and bananas, studies have shown that the production of branched-chain volatiles coincides with a marked increase in the corresponding branched-chain amino acids, suggesting an active engagement of their synthetic pathways. nih.gov
Specifically, the precursors for these esters are branched-chain α-ketoacids. nih.gov The application of acetohydroxyacid synthase (AHAS) inhibitors, which block the synthesis of branched-chain amino acids, has been shown to universally decrease the production of anteiso- and iso-branched-chain volatiles. nih.govbiorxiv.org This inhibition can be reversed by feeding the fruit tissues with the corresponding α-ketoacids, further supporting the role of de novo synthesis. nih.govbiorxiv.org Interestingly, in 'Valery' bananas, the production of this compound was not affected by AHAS inhibitors, suggesting its precursors are derived from a pathway independent of AHAS activity. nih.govresearchgate.netbiorxiv.org This points to the existence of multiple, independent pathways for the formation of branched-chain esters within the same fruit. acs.org
Influence of 2-Pentanol and 2-Pentanone on this compound Accumulation
The availability of alcohol precursors is a critical factor in the accumulation of acetate esters. Studies involving feeding experiments in banana pulp have demonstrated a direct relationship between 2-pentanol and this compound. The addition of 2-pentanol to banana tissue resulted in a significant accumulation of this compound in the headspace. biorxiv.org Conversely, feeding the tissue with 2-pentanone did not lead to an increase in this compound. biorxiv.org
This suggests that 2-pentanol is a direct precursor for the synthesis of this compound, while 2-pentanone is not readily converted to the corresponding alcohol for esterification. biorxiv.org The inability of 2-pentanol feeding to increase 2-pentanone levels, and vice versa, indicates that the ketone may be a dead-end byproduct rather than an intermediate in the pathway leading to this compound. biorxiv.org In some contexts, an increase in 2-pentanone has been observed alongside an increase in 2-methylbutyl acetate, suggesting a complex relationship that may vary with conditions. nih.gov
Metabolic Engineering and Biotechnological Production
The demand for natural flavor compounds has driven the development of biotechnological methods for producing esters like this compound. Metabolic engineering of microorganisms offers a promising and sustainable alternative to chemical synthesis.
Engineered Pathways in Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)
Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for the production of various esters, including this compound. conicet.gov.arnih.gov The general strategy involves introducing heterologous genes to create novel biosynthetic pathways. A common approach is to express a 2-keto acid decarboxylase, such as KivD from Lactococcus lactis, which converts various 2-keto acids into their corresponding aldehydes. nih.govconicet.gov.ar These aldehydes are then reduced to alcohols by endogenous or heterologously expressed alcohol dehydrogenases. nih.govconicet.gov.ar
For instance, expressing the kivD gene in E. coli enables the conversion of 2-keto-3-methylvalerate into 2-methyl-1-butanol (B89646), a precursor for 2-methylbutyl acetate. nih.gov By co-expressing an alcohol acetyltransferase (AAT), such as Atf1 from S. cerevisiae, the synthesized alcohol can be esterified with acetyl-CoA to produce the target acetate ester. nih.govgoogle.com This strategy has been used to produce a mixture of acetate esters, including ethyl acetate, propyl acetate, isobutyl acetate, 2-methyl-butyl acetate, and 3-methyl-butyl acetate, from glucose. nih.gov
Optimization of Enzyme Expression for Enhanced Production (e.g., ATF1, ATF2 genes)
The final and often rate-limiting step in acetate ester biosynthesis is the condensation of an alcohol with acetyl-CoA, a reaction catalyzed by alcohol acetyltransferases (AATs). nih.gov The expression levels of the genes encoding these enzymes, such as ATF1 and ATF2 from Saccharomyces cerevisiae, are critical for maximizing ester production. nih.govnih.govresearchgate.net
Overexpression of ATF1 and ATF2 has been shown to greatly affect the production of ethyl acetate and isoamyl acetate. nih.govnih.govresearchgate.net The Atf1 protein, in particular, has a broad substrate specificity and is responsible for the formation of a wide range of esters, including propyl acetate, isobutyl acetate, and pentyl acetate. nih.govnih.gov While Atf2p also contributes to ester synthesis, its role is considered minor compared to Atf1p. nih.govnih.gov Deletion of both ATF1 and ATF2 can eliminate the production of certain esters like isoamyl acetate, confirming their central role. nih.govnih.govresearchgate.net The choice of AAT and the optimization of its expression are key strategies in metabolic engineering to channel metabolic flux towards the desired ester product. researchgate.netnih.gov
Cofactor Manipulation and Competing Pathway Deletions
To further enhance the production of this compound, metabolic engineering strategies often involve manipulating cofactor availability and eliminating competing metabolic pathways. nih.gov The synthesis of acetate esters is dependent on the intracellular pool of acetyl-CoA. nih.gov Therefore, increasing the availability of acetyl-CoA is a key strategy. This can be achieved through various genetic modifications, such as overexpressing genes involved in acetyl-CoA synthesis or deleting pathways that consume it. nih.govebi.ac.uk
Deleting competing pathways helps to redirect metabolic flux towards the desired product. For example, in S. cerevisiae engineered for isobutanol and 3-methyl-1-butanol production, deleting the gene ALD6 (encoding an aldehyde dehydrogenase) and BAT1 (involved in valine synthesis) was performed to eliminate competing pathways. nih.gov Similarly, for butyl acetate production in E. coli, optimizing the redox balance (NADH/NAD+ ratio) was crucial for high-titer production. researchgate.netnih.gov Such strategies ensure that the precursors and cofactors are efficiently utilized for the synthesis of the target ester.
In Vivo Production from Glucose and 2-Keto Acids
The ultimate goal of metabolic engineering is often the de novo production of valuable chemicals from simple, renewable feedstocks like glucose. nih.gov Engineered strains of E. coli have demonstrated the ability to produce a mixture of acetate esters, including 2-methyl-butyl acetate, directly from glucose. nih.govgoogle.com This is achieved by constructing a pathway that starts with glucose and proceeds through central metabolism to generate precursor 2-keto acids. nih.gov
For example, the branched-chain amino acid biosynthesis pathway can be harnessed to produce 2-keto-3-methylvalerate from glucose. nih.gov This intermediate is then converted to 2-methyl-1-butanol and subsequently to 2-methylbutyl acetate by the heterologously expressed enzymes. nih.gov Alternatively, the engineered microbial cells can be used as whole-cell biocatalysts, where specific 2-keto acids are fed into the culture medium for conversion into the corresponding acetate esters. nih.gov This approach has been shown to successfully produce various acetate esters by feeding the corresponding 2-keto acids to an E. coli strain expressing a keto acid decarboxylase and an alcohol acetyltransferase. nih.gov
Environmental Factors Influencing Biosynthesis
The synthesis of volatile compounds like this compound in plants is significantly influenced by environmental conditions. mdpi.com Temperature is a critical factor that can either promote or inhibit the metabolic pathways responsible for producing these important aroma molecules.
Impact of Cold Storage on Volatile Ester Production in Fruits
Cold storage is a widely used method to prolong the shelf life of fruits, but it can have unintended consequences on their aromatic profile by affecting volatile ester synthesis. researchgate.net Low temperatures, particularly those used in commercial storage, can suppress the production of esters, including this compound. This is often due to the reduced activity of key enzymes and the decreased availability of necessary precursor molecules.
The enzyme alcohol acyltransferase (AAT) is crucial for the final step in the biosynthesis of many esters. scielo.org.mx Research has demonstrated that cold storage conditions can inhibit AAT activity. scielo.org.mx For example, studies on apples have shown a good correlation between AAT activity and the total content of esters. scielo.org.mx When AAT activity is suppressed by low temperatures, the production of esters diminishes.
Research on different fruit varieties highlights the varied impact of cold storage on ester production. In 'Golden Delicious' apples, for example, while the production of some esters like butyl acetate and hexyl acetate was inhibited by controlled atmosphere cold storage, the production of 2-methylbutyl acetate (a related branched-chain ester) did not decrease under the same conditions. scielo.org.mx Conversely, studies on 'Fuji' apples have noted that the production of 2-methylbutyl acetate increases with the onset of climacteric ripening, a process that is significantly slowed by cold. researchgate.net In melons, postharvest chilling was found to reduce the content of multiple volatile acetate esters. frontiersin.org
Table 1: Effect of Cold Storage on Volatile Compound Production in Various Fruits
| Fruit | Storage Condition | Impact on Esters | Specific Findings | Citation |
|---|---|---|---|---|
| 'Golden Delicious' Apple | 1°C, Controlled Atmosphere | Inhibition of some esters | Production of butyl acetate and hexyl acetate was inhibited, but 2-methylbutyl acetate was not. | scielo.org.mx |
| 'Fuji' Apple | Cold Storage | Increase linked to ripening | Production of 2-methylbutyl acetate is governed by ethylene (B1197577) and increases at the onset of climacteric ripening. | researchgate.net |
| Melon | Chilling | Reduction in acetate esters | Total content of volatile acetate esters was remarkably lower in chilled ripe melon compared to unchilled fruit. | frontiersin.org |
| Peach | 0.5°C and 5.5°C | General decrease | Aldehydes and alcohols accumulated more during cold storage, while esters and lactones evolved during subsequent shelf-life. | frontiersin.org |
| 'Hort16A' Kiwifruit | 1.5°C for 2-4 months | Significant reduction | Aroma-related esters were significantly reduced, but levels could be restored by ethylene treatment. | researchgate.netnih.gov |
Relationship between Volatile Compound Metabolism and Temperature Tolerance
The metabolic pathways that produce volatile compounds are closely linked to a plant's ability to withstand temperature stress. The extent of metabolic changes induced by low temperatures can be related to the chilling sensitivity of different fruit varieties. researchgate.net
Temperatures within the "killing zone" (typically between 2.2 and 7.6°C) can be more detrimental to fruit quality and aroma production than temperatures just above freezing. frontiersin.org This is because these temperatures can induce chilling injuries (CIs) such as flesh browning and the development of off-flavors, while inhibiting the normal ripening processes that produce desirable aromas. frontiersin.orgresearchgate.net The onset of these disorders appears to be linked to low levels of ethylene biosynthesis, which is critical for inducing ripening-related genes, including those for aroma production. frontiersin.org
The production of this compound is sensitive to these temperature-induced metabolic shifts. Its synthesis is part of the broader network of volatile production that is downregulated when a fruit experiences chilling stress. researchgate.net The decrease in volatile emissions when fruit is moved from a high to a low temperature can be explained by a decline in the activity of enzymes involved in volatile production and a lower rate of volatilization itself. researchgate.net The genetic regulation of these pathways is also temperature-dependent. Low temperatures can lead to the transcriptional inhibition of genes that are crucial for the synthesis of aroma components, thereby disrupting the entire metabolic process. researchgate.net
Iii. Chemical Synthesis Methodologies for 1 Methylbutyl Acetate
Esterification Reactions
Esterification is the fundamental process for synthesizing 1-methylbutyl acetate (B1210297), typically involving the reaction of an alcohol (isopentyl alcohol) with an acid or its derivative.
The Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. icm.edu.plrug.nl In the synthesis of 1-methylbutyl acetate, acetic acid and isopentyl alcohol are the reactants, with a strong acid like sulfuric acid or phosphoric acid serving as the catalyst. icm.edu.plrug.nl The reaction is an equilibrium process, and to favor the formation of the ester, an excess of one of the reactants, typically the less expensive one (acetic acid), is used to shift the equilibrium towards the products according to Le Chatelier's principle. mdpi.com
The mechanism of the Fischer esterification involves several key steps. aidic.it Initially, the carbonyl oxygen of the acetic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. aidic.itpsu.edu The nucleophilic oxygen atom of the isopentyl alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. psu.eduresearchgate.net This is followed by a proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water). researchgate.net The elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product, this compound. aidic.itresearchgate.net The reaction is typically carried out under reflux conditions to increase the reaction rate. icm.edu.pl
Enzymatic synthesis has gained significant attention as a green and efficient alternative for producing this compound. sciendo.com Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are frequently employed as biocatalysts for this esterification. sciendo.comtandfonline.com This method offers mild reaction conditions, high product purity, and is considered more environmentally friendly. mdpi.com The enzyme catalyzes the esterification of isopentyl alcohol with an acyl donor, which can be acetic acid or other derivatives like acetic anhydride (B1165640) or vinyl acetate. scielo.brscribd.com CALB is often used in an immobilized form, such as Novozym 435, which enhances its stability and allows for easier recovery and reuse. doi.orgscispace.com
The kinetics of lipase-catalyzed esterification reactions are often described by the Ping-Pong Bi-Bi mechanism. researchgate.net This model is widely accepted for reactions involving two substrates and two products catalyzed by a single enzyme. nih.gov In the case of this compound synthesis, the mechanism proceeds in two main stages. First, the enzyme (lipase) reacts with the acyl donor (e.g., acetic anhydride) to form an acyl-enzyme intermediate, releasing the first product (e.g., acetic acid). scispace.com Subsequently, the second substrate, isopentyl alcohol, binds to the acyl-enzyme complex. scispace.com This is followed by the release of the second product, this compound, and the regeneration of the free enzyme. scispace.com
The yield of this compound in enzymatic synthesis is significantly influenced by several reaction parameters. The optimization of these parameters is crucial for maximizing the efficiency of the process. Key parameters include the molar ratio of the reactants, reaction temperature, and the amount of enzyme.
A study on the production of isoamyl acetate using immobilized Candida antarctica lipase (Novozym 435) in a solvent-free system identified the acid/alcohol mole ratio as the most influential parameter. doi.orgresearchgate.net The ester concentration increased with the acid/alcohol mole ratio up to a certain point, after which it started to decrease. doi.orgresearchgate.net The optimal conditions were found to be an acid/alcohol mole ratio of 0.52, an enzyme amount of 8.15% (w/w), and a temperature of 43.2°C, which resulted in a maximum esterification of 3.45 mmol of ester per gram of mixture. doi.orgresearchgate.net Another study found that the maximum production was achieved with an acid to alcohol molar ratio of 2, an enzyme mass of 5.78 wt%, and a reaction temperature of 44°C. tandfonline.com The use of an excess of the alcohol can lead to higher yields due to the increased availability of the nucleophile. tandfonline.com
| Parameter | Optimal Value (Study 1) doi.orgresearchgate.net | Optimal Value (Study 2) tandfonline.com |
| Acid/Alcohol Molar Ratio | 0.52 | 2 |
| Enzyme Amount | 8.15% (w/w) | 5.78 wt% |
| Temperature | 43.2°C | 44°C |
| Reaction Time | 5.27 hours | 3 hours |
| Max. Esterification | 3.45 mmol/g mixture | 41.6-fold increase |
Supercritical carbon dioxide (SC-CO₂) has emerged as a promising alternative to conventional organic solvents for enzymatic reactions due to its non-toxic, non-flammable nature, and mild critical conditions (31.1 °C and 7.38 bar). The synthesis of this compound has been successfully carried out in SC-CO₂ using immobilized lipases like Novozym 435. scielo.br
In the synthesis of isoamyl acetate in SC-CO₂, acetic anhydride was found to be a more effective acyl donor than acetic acid, leading to a 100% esterification extent in a continuous operation with Novozym 435. scielo.br One study found that pressure in the range of 8–30 MPa did not significantly affect the reaction rate at a constant temperature of 40°C. scielo.br However, an increase in temperature above 313 K (40°C) led to a decrease in the production of isoamyl acetate. scielo.br The initial reaction rate was observed to be higher in SC-CO₂ compared to n-hexane, although the final esterification extent was similar in both media. scielo.br Another study determined the optimal conditions for producing acetate esters from crude fusel oil in SC-CO₂ to be a pressure of 10 MPa and a temperature of 60°C. scielo.br
| Parameter | Optimal Value/Observation (Study 1) scielo.br | Optimal Value (Study 2) scielo.br |
| Pressure | 8–30 MPa (no significant effect) | 10 MPa |
| Temperature | ≤ 40°C | 60°C |
| Acyl Donor | Acetic Anhydride (100% conversion) | Not specified |
| Enzyme | Novozym 435 | Lipozyme 435 |
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure. They have been shown to be effective media for lipase-catalyzed reactions, including the synthesis of this compound. mdpi.com The use of a two-phase system consisting of an ionic liquid and an organic solvent, such as n-heptane, has been shown to be highly efficient. mdpi.com
In one study, a continuously operated microreactor using a 1-butyl-3-methylpyridinium (B1228570) dicyanamide/n-heptane two-phase system with dissolved Candida antarctica lipase B resulted in a production rate of 48.4 g m⁻³ s⁻¹ of isoamyl acetate, which was nearly three times better than a conventional batch process. mdpi.com This enhanced productivity is attributed to the large interfacial area created by the emulsification in the microchannel, which facilitates the reaction and simultaneous product extraction. mdpi.com In another investigation, the use of the ionic liquid [C₇mmim][Tf₂N] as a solvent in a packed bed enzyme microreactor resulted in a 92% yield of isoamyl acetate within 15 minutes at 55°C. This highlights the potential of ionic liquids to significantly enhance reaction rates and yields in the enzymatic synthesis of this compound.
| Ionic Liquid System | Reactor Type | Key Finding | Reference |
| 1-butyl-3-methylpyridinium dicyanamide/n-heptane | Microreactor | ~3-fold higher productivity than batch process. | mdpi.com |
| [C₇mmim][Tf₂N] | Packed Bed Microreactor | 92% yield in 15 minutes at 55°C. |
Enzymatic Esterification with Lipases (e.g., Candida antarctica Lipase B)
Alternative Synthetic Routes from Various Precursors
Beyond the conventional acid-catalyzed esterification of 2-pentanol (B3026449) and acetic acid, several alternative synthetic routes have been explored for the production of this compound and other structurally similar esters. These methods often aim to improve yield, reduce environmental impact, or utilize different starting materials. These routes include reactions with more reactive acyl donors, enzyme-catalyzed processes, transesterification, and biosynthetic pathways.
Esterification with Acetic Anhydride
A common alternative to using carboxylic acids directly is the reaction of the alcohol with a more reactive acid derivative, such as an acid anhydride. The reaction of 2-pentanol with acetic anhydride, typically in the presence of an acid catalyst like sulfuric acid, can produce this compound. This method is often faster and less reversible than Fischer esterification, as the byproduct is acetic acid rather than water, which does not promote the reverse reaction. A study on the synthesis of the isomeric 1-pentyl acetate from 1-pentanol (B3423595) and acetic anhydride reported a yield of 71% after purification by distillation. sydney.edu.au This approach is advantageous as it can lead to a more complete conversion of the reactants to products. sydney.edu.au
Transesterification
Transesterification is a process where the alcohol moiety of an ester is exchanged with another alcohol. This method can be used to synthesize this compound by reacting 2-pentanol with a readily available acetate ester, such as methyl acetate or ethyl acetate, in the presence of a catalyst. researchgate.netresearchgate.net Another variation involves using vinyl acetate as the acyl donor. This approach is particularly effective as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction to completion. Lipase-catalyzed transesterification of isoamyl alcohol with vinyl acetate in a solvent-free system has been shown to achieve a high conversion of 95% in 8 hours. srce.hr This highlights a potent, green alternative for producing similar esters. srce.hr Commercially available and inexpensive esters can serve as raw materials, making this an economically viable option. researchgate.net
Table 1: Transesterification for Acetate Ester Synthesis
| Precursors | Catalyst/Enzyme | Conditions | Product | Yield/Conversion | Reference(s) |
| Isoamyl alcohol, Vinyl acetate | Immobilized Rhizopus oryzae lipase | Solvent-free, 40°C, 8 hours | Isoamyl acetate | 95% | srce.hr |
| Methyl acetate, n-Butanol | Cation exchange resin NKC-9 | Catalytic distillation | n-Butyl acetate | Not specified | researchgate.net |
| Isoamyl alcohol, Triacetin | Solid acid catalyst | 80°C, 1 hour (after catalyst preheating) | Isoamyl acetate | 20% | atamanchemicals.com |
Enzymatic Synthesis
The use of enzymes, particularly lipases, as biocatalysts for ester synthesis has gained significant attention as a green chemistry alternative. acs.org Lipases can catalyze the esterification of 2-pentanol with an acyl donor, often under mild, solvent-free conditions, which reduces environmental impact and simplifies product purification. mdpi.com Lipases from various microbial sources, such as Candida antarctica, Rhizomucor miehei, and Rhizopus oryzae, have been successfully employed. acs.orgresearchgate.netnih.gov The choice of acyl donor can significantly impact the reaction; for instance, using acetic anhydride instead of acetic acid in the enzymatic synthesis of isoamyl acetate resulted in a twofold increase in yield. nih.gov Research on the enzymatic synthesis of pentyl acetate has shown that optimizing parameters like the alcohol-to-acid molar ratio can lead to conversions higher than 80%. mdpi.com
Table 2: Enzymatic Synthesis of Acetate Esters
| Alcohol Precursor | Acyl Donor | Enzyme | Key Conditions | Product | Yield/Conversion | Reference(s) |
| Isoamyl alcohol | Acetic acid | Immobilized Rhizomucor miehei lipase | Solvent: log P > 3.0 | Isoamyl acetate | High conversion | nih.gov |
| Isoamyl alcohol | Acetic anhydride | Immobilized Rhizomucor miehei lipase | 0.25 M substrate | Isoamyl acetate | 2x yield vs. acetic acid | nih.gov |
| Butanol | Acetic acid | Immobilized Rhizomucor miehei lipase | Solvent: n-hexane | Butyl acetate | Substrate inhibition observed | researchgate.net |
| Isoamyl alcohol | Ethyl acetate | Immobilized lipase | Solvent: n-hexane | Isoamyl acetate | Water content affects rate | researchgate.net |
Biosynthesis in Plants and Microorganisms
This compound is a naturally occurring volatile compound found in various fruits, such as apples and bananas, where it contributes to their characteristic aroma. nih.govbiorxiv.org In these biological systems, the ester is synthesized from precursors derived from amino acid metabolism. Specifically, research has shown that this compound is not significantly affected by the inhibition of the branched-chain amino acid synthesis pathway that produces precursors for other esters. biorxiv.org However, feeding experiments have demonstrated that banana tissue can metabolize exogenously supplied 2-pentanol into this compound, confirming the alcohol as a direct precursor in the biosynthetic pathway. biorxiv.orgbiorxiv.org This natural production route relies on alcohol acetyltransferases (AATs) that catalyze the transfer of an acetyl group from acetyl-CoA to the alcohol. ashs.org
Dehydrogenative Coupling of Alcohols
An emerging synthetic strategy is the acceptorless dehydrogenative coupling of alcohols, where two alcohol molecules are combined to form an ester with the liberation of hydrogen gas as the only byproduct. This method is typically catalyzed by transition metal complexes, such as those based on ruthenium or rhodium. rsc.orgnih.gov While highly effective for the homo-coupling of primary alcohols, the cross-coupling of a primary alcohol with a secondary alcohol, which would be required to form this compound from ethanol (B145695) and 2-pentanol, for instance, remains challenging. nih.gov Milstein and co-workers have reported a ruthenium-catalyzed cross-dehydrogenative coupling of primary and secondary alcohols, demonstrating the feasibility of forming unsymmetrical esters via this route. beilstein-journals.org However, the substrate scope and efficiency for secondary alcohols like 2-pentanol require further development for this to be a widely adopted method. nih.gov
Iv. Advanced Analytical Methodologies for 1 Methylbutyl Acetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of volatile compounds like 1-methylbutyl acetate (B1210297). Its application allows for the effective separation of the analyte from complex mixtures, a critical step for accurate quantification and identification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a premier analytical platform for profiling volatile metabolites. nih.govnih.gov This technique combines the high-resolution separation capability of gas chromatography with the specific detection and identification power of mass spectrometry. nih.govnih.gov For volatile esters such as 1-methylbutyl acetate, GC-MS provides high sensitivity and the ability to identify unknown compounds through their characteristic fragmentation patterns and retention times. nih.gov
In the analysis of food and beverages, where this compound can be a key aroma component, GC-MS is the preferred method for accurate quantification. nih.gov The analysis of this compound by GC-MS is well-established. analytice.com The mass spectrum of a related compound, 2-methylbutyl acetate, in the National Institute of Standards and Technology (NIST) library shows characteristic mass-to-charge ratio (m/z) peaks that are crucial for its identification. nih.gov
| Parameter | Value (m/z) |
|---|---|
| Top Peak | 43 |
| 2nd Highest Peak | 70 |
For quantitative analysis, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust technique. nih.gov The FID detector provides a response that is generally proportional to the mass of carbon entering it, making it suitable for quantifying organic compounds. nih.govmdpi.com In complex mixtures, such as fruit brandies or food aromas, the components are identified by comparing their retention times with those of pure standards. notulaebotanicae.rogmu.edu
Accurate quantification requires the use of an internal standard and the determination of response factors for each analyte. nih.govnotulaebotanicae.ro The response of a related compound, 2-methylbutyl acetate, has been studied in complex mixtures derived from apples, where it was noted that storage conditions could lead to lower levels of the ester. researchgate.net The GC response for 2-methylbutyl acetate in these mixtures was observed to decline as the adsorption time increased past 12 minutes. researchgate.net Optimization of GC-FID analysis involves adjusting parameters like injector and detector temperatures, carrier gas flow rate, and the temperature program of the GC oven to achieve the best separation and signal response. mdpi.comnotulaebotanicae.ro
Headspace Solid Phase Micro-Extraction (HS-SPME) is a simple, efficient, and solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds like this compound. d-nb.inforesearchgate.netnews-medical.net The method involves exposing a fused silica (B1680970) fiber coated with a polymeric stationary phase to the headspace above a sample. news-medical.netmdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. mdpi.com The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. d-nb.info
The efficiency of HS-SPME is dependent on several parameters that must be optimized for each specific sample matrix to maximize extraction efficacy. mdpi.comresearchgate.net These parameters include the type of fiber coating, extraction time and temperature, sample volume and dilution, vial size, and the addition of salt to modify the ionic strength of the sample. mdpi.comresearchgate.nettandfonline.commdpi.com
| Parameter | Description and Impact on Extraction | Common Options / Ranges |
|---|---|---|
| Fiber Coating | The choice of fiber is critical and depends on the polarity and volatility of the target analytes. Mixed-phase fibers are often used for broad-spectrum analysis. tandfonline.commdpi.com | PDMS/DVB, DVB/CAR/PDMS, PDMS researchgate.nettandfonline.commdpi.com |
| Extraction Temperature | Higher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace, but can also lead to desorption from the fiber. researchgate.netresearchgate.net An optimal temperature balances these effects. researchgate.net | 37°C to 90°C news-medical.netmdpi.com |
| Extraction Time | Extraction is an equilibrium process. The time required to reach equilibrium depends on the analyte and matrix. Longer times favor the extraction of less volatile compounds. news-medical.netresearchgate.net | 20 to 60 minutes mdpi.comresearchgate.net |
| Salt Addition | Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength, which can decrease the solubility of organic analytes and promote their transfer to the headspace (salting-out effect). mdpi.comresearchgate.net | 0% to 40% (w/v) mdpi.comresearchgate.net |
| Agitation | Stirring or sonication of the sample facilitates the mass transfer of analytes from the sample matrix to the headspace, accelerating the attainment of equilibrium. d-nb.infonews-medical.net | Stirring, sonication, vortexing d-nb.infonews-medical.net |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the detailed structural analysis of this compound and for probing the non-covalent forces that govern its interactions with other molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. scielo.bruobasrah.edu.iq Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure of this compound. uobasrah.edu.iqchemicalbook.com Predicted ¹³C NMR spectra are available in databases for closely related isomers like 2-methylbutyl acetate, aiding in structural confirmation. hmdb.ca
Beyond static structural analysis, NMR is highly effective for real-time monitoring of chemical reactions. asahilab.co.jpoxinst.com For instance, in an esterification reaction, the progress can be followed by acquiring sequential ¹H NMR spectra. oxinst.com The decrease in the signal intensity of a reactant's characteristic peak and the simultaneous increase in a product's peak allows for the determination of reaction kinetics. asahilab.co.jpoxinst.com The concentrations of reactants and products can be tracked by integrating the respective peaks in the spectra as a function of time. asahilab.co.jp
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key tool for identifying functional groups and studying intermolecular interactions. fgcu.edunih.gov The carbonyl (C=O) group of an ester like this compound gives rise to a strong and characteristic absorption band in the IR spectrum, typically in the 1820-1660 cm⁻¹ region. williams.edu
The precise frequency of the C=O stretching vibration is highly sensitive to the molecule's local environment. scispace.com Intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions with solvent molecules, can cause significant shifts in the C=O band position. scispace.comnih.gov For example, studies on ethyl acetate in various solvents have shown that the C=O stretching frequency can shift over a range of 45 cm⁻¹, reflecting the varying strength of solute-solvent interactions. scispace.com This sensitivity allows vibrational spectroscopy to be used as a probe for the nature and strength of intermolecular forces. scispace.com
| Solvent | C=O Frequency (cm⁻¹) | Primary Interaction Type |
|---|---|---|
| Cyclohexane | 1744.9 | Van der Waals |
| Carbon Tetrachloride | 1742.0 | Van der Waals / Dipole-Induced Dipole |
| Acetonitrile | 1738.1 | Dipole-Dipole |
| Dimethyl Sulfoxide (DMSO) | 1734.4 | Dipole-Dipole |
| Methanol (B129727) | 1732.5 | Hydrogen Bonding |
| Water | 1724.8 | Hydrogen Bonding |
Sampling and Sample Preparation Considerations
Accurate quantification of this compound in various matrices relies heavily on meticulous sampling and sample preparation. The volatile nature of this compound necessitates specific handling procedures to prevent analyte loss and ensure the integrity of the sample from collection to analysis. The choice of methodology is contingent upon the sample matrix, the concentration of the analyte, and the specific research objectives.
Sorbent tube sampling is a widely approved and reliable method for collecting volatile organic compounds (VOCs), including esters like this compound, from the air. egm-ltd.com This active sampling technique involves drawing a known volume of air through a glass tube packed with a solid adsorbent material using a calibrated personal sampling pump. skcltd.com The airborne chemical vapors are trapped onto the surface of the sorbent as the air passes through. egm-ltd.com
The selection of an appropriate sorbent is critical for the efficient capture of this compound. Sorbents are chosen based on their affinity for the target analyte and their thermal stability. For esters and other organic vapors, activated charcoal is a common and effective choice. osha.gov Sorbent tubes often contain two sections of the sorbent material: a primary, larger section for sample collection and a smaller, backup section. skcltd.com The backup section is analyzed separately to determine if breakthrough—the point at which the sorbent becomes saturated and the analyte is no longer effectively retained—has occurred. skcltd.com If the mass of the analyte on the backup section is more than 25% of the mass on the primary section, it indicates that sample loss may have occurred. skcltd.com
The general procedure for sorbent tube sampling is as follows:
Calibration : The personal sampling pump is calibrated with a representative sorbent tube in line to ensure an accurate flow rate. skcltd.com
Preparation : Immediately before sampling, both ends of the glass sorbent tube are broken to allow airflow. egm-ltd.com
Sampling : The tube is connected to the sampling pump via a tube holder, with the arrow on the tube indicating the direction of airflow pointing towards the pump. skcltd.com The assembly is typically clipped to a worker's collar in occupational settings to sample air from the breathing zone. skcltd.com The tube should be kept in a vertical position during sampling to prevent channeling and potential undersampling. egm-ltd.comskcltd.com
Sealing and Transport : After sampling, the tube is immediately sealed with plastic caps (B75204) and sent to a laboratory for analysis. egm-ltd.com Proper handling and storage, including avoiding excessive heat, are crucial during transport. egm-ltd.com
Table 1: Common Sorbents Used for VOC Air Sampling
| Sorbent Material | Common Applications & Properties |
| Activated Coconut Shell Charcoal (Anasorb CSC) | Widely used for a broad range of organic solvents; specified in many NIOSH, OSHA, and EPA methods. skcinc.com |
| Anasorb 747 | A beaded active carbon with high surface area, suitable for sampling a wide range of compounds including hydrocarbons, esters, and ketones. nih.govresearchgate.net |
| Chromosorb 106 | A porous polymer sorbent, noted for good storage stability for many compounds. nih.gov |
| Tenax TA | A porous polymer resin widely used in thermal desorption applications, known for being easily cleaned to a low background level. skcltd.com |
After sample collection, the trapped this compound must be released from the sorbent for analysis. This process is known as desorption, and it can be accomplished through solvent extraction or thermal desorption. skcltd.comrsc.org
Desorption Efficiency (DE) is a critical parameter that measures the percentage of an analyte recovered from the sorbent by the desorption process. It is determined by spiking a known amount of the analyte onto a blank sorbent tube, allowing it to equilibrate, and then desorbing and analyzing it using the same procedure as for field samples. cdc.gov The recovered amount is then compared to the known amount spiked. For thermal desorption, recovery is often close to 100%, potentially eliminating the need for desorption efficiency corrections. skcltd.com For solvent desorption, the DE is used to correct the final calculated air concentration. For example, in the analysis of methyl acetate, the desorption efficiency from charcoal using carbon disulfide was found to be 85.7%. cdc.gov
Sample Storage Stability is another crucial factor, as the chemical integrity of the collected sample can change over time. Studies have evaluated the stability of various VOCs on different sorbents under different storage conditions (e.g., room temperature vs. refrigerated). nih.gov One study comparing Anasorb CSC, Anasorb 747, and Chromosorb 106 found that storage temperature significantly impacts sample stability. nih.gov While Anasorb 747 showed excellent sampling efficiency and storage stability for a wide range of compounds, including esters, storage in a freezer (-22°C) provided very good stability for all tested compounds on all sorbents. nih.govresearchgate.net It is recommended to analyze samples as soon as possible after collection. skcltd.com If storage is necessary, refrigeration is often advised to minimize degradation or migration of the analyte. skcltd.com
Table 2: Example Desorption Efficiency Data for Methyl Acetate from Charcoal Sorbent
| Analyte Mass Spiked (µg) | Desorption Efficiency (%) |
| 87 | 85.7 |
| 171 | 85.7 |
| 342 | 85.7 |
Data adapted from NIOSH Method 1458 for Methyl Acetate, demonstrating a consistent DE across a range of concentrations. cdc.gov
When this compound is present in a solid or liquid matrix, such as plant material, soil, or a consumer product, solvent-based extraction is a common method for sample preparation prior to analysis. nih.gov The fundamental principle of solvent extraction is to separate compounds based on their relative solubilities in two different immiscible liquids or their solubility in a solvent from a solid matrix. environmentalexpress.comorganomation.com The choice of solvent is critical and depends on the polarity of the target analyte and the composition of the sample matrix. nih.gov For lipophilic compounds, solvents like dichloromethane (B109758) or n-hexane are often used, while polar solvents like methanol or ethanol (B145695) are used for hydrophilic compounds. nih.gov
Several solvent-based extraction techniques can be applied for the analysis of VOCs:
Solid-Liquid Extraction (SLE) : This technique involves extracting compounds from a solid sample using a liquid solvent. organomation.com The sample is brought into contact with the solvent, and through agitation, heating, or pressure, the analyte of interest moves from the solid matrix into the solvent phase. environmentalexpress.com This method is commonly used for extracting active ingredients from plant materials. organomation.com
Liquid-Liquid Extraction (LLE) : LLE is a conventional method used to separate analytes from a liquid sample. environmentalexpress.com The sample is placed in a separatory funnel with an immiscible extraction solvent. The funnel is shaken to facilitate the transfer of the analyte, which has a higher affinity for the extraction solvent, into the solvent layer. environmentalexpress.com Methylene chloride is a common solvent choice for this technique. environmentalexpress.com
Soxhlet Extraction : This is a continuous solid-liquid extraction technique. organomation.com The solvent is heated, vaporizes, and then condenses, dripping onto the solid sample held in an extraction chamber. The solvent percolates through the sample, extracting the target compounds, and is then cycled back to the boiling flask. This method is often used for extracting lipids from food samples. organomation.com
Supercritical Fluid Extraction (SFE) : A more modern and environmentally friendly technique, SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. organomation.comrsc.org Supercritical fluids possess properties of both liquids and gases, allowing them to penetrate solid materials efficiently. Supercritical CO2 is non-toxic and easily removed from the final extract, making it ideal for food and pharmaceutical applications. organomation.com
Following extraction, the solvent containing the analyte is typically concentrated and may undergo further cleanup steps before being analyzed by techniques such as gas chromatography. environmentalexpress.com
Table 3: Comparison of Solvent-Based Extraction Techniques for VOCs
| Extraction Technique | Principle | Common Solvents | Key Advantages |
| Solid-Liquid Extraction (SLE) | A solvent selectively dissolves the analyte from a solid matrix. organomation.com | Ethanol, Methanol, Dichloromethane, n-Hexane nih.gov | Simple, widely applicable for natural products. organomation.com |
| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases based on solubility. environmentalexpress.com | Methylene Chloride, Diethyl Ether nih.govenvironmentalexpress.com | "Gold standard" technique, effective for liquid samples. environmentalexpress.com |
| Soxhlet Extraction | Continuous extraction of a solid with a cycling, distilled solvent. organomation.com | Ethanol, Hexane, Acetone organomation.com | Thorough extraction over a long period, requires minimal attention. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid with unique solvating properties. organomation.com | Supercritical CO2 (often with modifiers like methanol) organomation.comrsc.org | Efficient, environmentally friendly (less organic solvent), non-toxic. organomation.comrsc.org |
V. Environmental Fate and Degradation Pathways of 1 Methylbutyl Acetate
Atmospheric Degradation Mechanisms
Once released into the troposphere, 1-methylbutyl acetate (B1210297) is subject to degradation by photochemically produced oxidants. The primary removal mechanism is through gas-phase reactions with hydroxyl radicals (OH) during the day and, to a lesser extent, with chlorine atoms (Cl) in marine or coastal areas.
The atmospheric degradation of 1-methylbutyl acetate is predominantly initiated by reactions with OH radicals and Cl atoms. conicet.gov.ar The process occurs via hydrogen-atom abstraction from the C-H bonds within the molecule. rsc.org Saturated esters like this compound have several potential sites for H-atom abstraction on their alkyl groups. rsc.org The abstraction of a hydrogen atom by an oxidant (OH or Cl) forms an alkyl radical, which is the first step in a series of reactions that break down the compound. rsc.org Studies on isomers like n-amyl acetate show that abstraction can occur from various positions on the pentyl group, leading to different degradation pathways. rsc.orgrsc.org
The rate of atmospheric degradation is determined by the rate constants of the reactions with OH and Cl radicals. While direct experimental kinetic data for this compound is limited, the atmospheric half-life for its reaction with photochemically-produced hydroxyl radicals has been estimated to be approximately 2.4 days. nih.gov
Kinetic studies on related isomers provide insight into the reactivity of C5 acetates. The rate constants generally increase with the size of the alkyl chain. acs.org Experimental data for n-amyl acetate and calculated data for isoamyl acetate are presented below as points of comparison.
| Compound | Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference Type |
|---|---|---|---|
| n-Amyl Acetate | OH Radical | (6.00 ± 0.96) x 10⁻¹² | Experimental rsc.orgrsc.org |
| n-Amyl Acetate | Cl Atom | (1.35 ± 0.14) x 10⁻¹⁰ | Experimental rsc.orgrsc.org |
| Isoamyl Acetate | OH Radical | 6.96 x 10⁻¹² | Computational acs.org |
| Isoamyl Acetate | Cl Atom | 1.27 x 10⁻¹⁰ | Computational acs.org |
Following the initial hydrogen abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). This peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of a variety of stable, oxygenated products. Studies on the oxidation of n-amyl acetate have identified major products including acetic acid, formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde. rsc.orgrsc.orgresearchgate.net
These degradation products, particularly aldehydes, are highly reactive and can undergo further photolysis or reaction with OH radicals, contributing to the formation of tropospheric ozone (O₃) and other components of photochemical smog. conicet.gov.ar The potential of a VOC to generate ozone is often quantified using metrics like the Photochemical Ozone Creation Potential (POCP) or Maximum Incremental Reactivity (MIR). mdpi.comaaqr.org For instance, n-amyl acetate has an estimated POCP value of 70.2, suggesting a moderate potential to contribute to photochemical smog formation. rsc.orgrsc.orgresearchgate.net The formation of secondary pollutants like aldehydes and ultimately ozone from the degradation of this compound can negatively impact local and regional air quality. conicet.gov.ar
Computational chemistry has become an essential tool for elucidating the complex mechanisms of atmospheric reactions where experimental data is scarce. acs.org Quantum chemical calculations are used to model the degradation pathways of esters like this compound. Methods such as Density Functional Theory (DFT), for example with the M06-2X functional, are employed for geometry optimization of reactants, transition states, and products. acs.org More accurate single-point energy calculations can be performed using higher-level methods like DLPNO-CCSD(T). acs.org
These calculations allow for the determination of potential energy surfaces for the reaction, identifying the most likely abstraction sites and subsequent product channels. Kinetic modeling, using theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can then be applied to calculate temperature- and pressure-dependent rate constants. acs.org This theoretical approach provides valuable insights into reaction kinetics, branching ratios, and the nature of intermediate and final degradation products, complementing experimental findings and helping to build comprehensive atmospheric chemical models. acs.org
Biodegradation Studies in Aqueous Environments
The fate of this compound that enters soil or water systems is determined by processes such as volatilization and biodegradation. Based on its estimated Henry's Law constant, volatilization from water surfaces is expected to be a significant process. nih.gov Furthermore, biodegradation by microorganisms is a potential pathway for its removal.
Biological Oxygen Demand (BOD) is a key empirical test used to measure the amount of dissolved oxygen consumed by aerobic microorganisms to break down organic material in a water sample over a specific time period, typically 5 days (BOD₅) at 20°C. mdpi.comun.org It serves as an indicator of the biodegradability of an organic substance and is used to assess the potential impact of a compound on the oxygen levels of receiving waters. un.org
| Parameter | Definition and Significance |
|---|---|
| Biological Oxygen Demand (BOD) | A measure of the dissolved oxygen required by aerobic biological organisms to break down organic matter present in a given water sample at a certain temperature over a specific time period. mdpi.com |
| Significance | A high BOD value indicates a larger amount of biodegradable organic material, which can lead to the depletion of dissolved oxygen in water bodies, potentially harming aquatic life. un.org It is a key metric for assessing water pollution and the effectiveness of wastewater treatment. un.org |
Readily Biodegradable Classification
A key measure of a chemical's persistence in the environment is its biodegradability. Substances that are readily biodegradable are quickly broken down by microorganisms, preventing long-term accumulation. locusingredients.com The classification is typically determined using standardized tests, such as those outlined in the OECD Guidelines for the Testing of Chemicals. oecd.org
For a substance to be classified as "readily biodegradable," it must meet specific criteria within a 28-day test period, such as reaching 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window. oecd.orgaropha.com One common method is the OECD 301F test, a manometric respirometry test that measures oxygen consumption by microorganisms as they break down the test substance. aropha.combpcinstruments.com
Table 1: OECD 301F Test Parameters for Ready Biodegradability
| Parameter | Description | Pass Level |
| Test Duration | The standard length of the observation period. | 28 Days |
| Biodegradation | Percentage of the substance broken down by microorganisms. | ≥ 60% ThOD |
| 10-Day Window | A 10-day period within the test duration where the rapid phase of biodegradation occurs. | The pass level must be reached within this window. |
Hydrolysis in Aqueous Media
In aquatic environments, this compound can undergo hydrolysis, a chemical process where the compound reacts with water. This reaction breaks the ester bond, yielding acetic acid and 2-pentanol (B3026449). guidechem.comchemicalbook.com The rate of this degradation pathway is influenced by factors such as pH and temperature.
The hydrolysis of this compound is described as a slow process. guidechem.comchemicalbook.com While specific rate constants for this compound are not detailed in the search results, data for its isomer, isoamyl acetate, provide an estimation of the hydrolysis rate. For isoamyl acetate, the estimated hydrolysis half-life is 2 years at a neutral pH of 7 and shortens to 78 days at a more alkaline pH of 8. nih.gov Ester hydrolysis is generally catalyzed by both acids and bases. The reaction is typically pseudo-first-order when the concentration of water is high and remains nearly constant. doubtnut.comyoutube.com
Table 2: Products of this compound Hydrolysis
| Reactant | Products |
| This compound + Water | Acetic Acid + 2-Pentanol |
Bioaccumulation Potential and Partitioning
Bioaccumulation refers to the buildup of a chemical in an organism to a concentration higher than that in the surrounding environment. epa.gov A key indicator of a substance's bioaccumulation potential is the n-octanol/water partition coefficient (log Kow or log P), which measures its lipophilicity, or tendency to dissolve in fats and oils rather than water. sfu.ca
For this compound, the experimentally determined log Pow is 2.7 (at 35 °C). sigmaaldrich.com Another source reports a LogP of 2.12. chemicalbook.com Generally, substances with a log Kow value of less than 3 are considered to have a low potential for bioaccumulation.
The bioconcentration factor (BCF) is another critical measure, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. wikipedia.org A BCF value greater than 1 indicates a tendency to bioconcentrate. epa.gov While a specific BCF for this compound was not found, the log Pow value suggests that bioaccumulation is not expected. sigmaaldrich.com For the related compound isoamyl acetate, an estimated BCF of 14 further supports a low potential for bioconcentration in aquatic organisms. nih.gov
Table 3: Partitioning and Bioaccumulation Indicators for this compound
| Parameter | Value | Interpretation |
| Log Pow | 2.7 sigmaaldrich.com | Low bioaccumulation potential |
| Bioaccumulation | Not expected sigmaaldrich.com | Unlikely to accumulate significantly in organisms |
Vi. Computational and Theoretical Studies of 1 Methylbutyl Acetate
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of 1-methylbutyl acetate (B1210297), including its three-dimensional structure, stability, and spectroscopic characteristics.
The geometry of 1-methylbutyl acetate, like other flexible ester molecules, is not static. It exists as a mixture of different conformers arising from rotation around its single bonds. Computational methods are employed to find the lowest energy (most stable) conformations and to understand the energy landscape connecting them.
Theoretical calculations, such as those performed on the related isomer n-pentyl acetate using Møller-Plesset perturbation theory (MP2) with the 6-311++G(d,p) basis set, can identify multiple stable conformers. researchgate.net For n-pentyl acetate, a C1 symmetry conformer was found to be the most abundant, with a less stable Cs symmetry conformer also present. researchgate.net A similar approach for this compound would involve systematically rotating the key dihedral angles—such as those around the C-O and C-C bonds of the pentyl group—to map the potential energy surface and identify all energy minima. Density Functional Theory (DFT) methods, for instance using the M06-2X functional with a large basis set like 6-311++G(3df,3pd), are also powerful tools for geometry optimization and have been successfully applied to isomers like isoamyl acetate. nih.gov Such analyses reveal the preferred spatial arrangement of the atoms, which is crucial for understanding its physical properties and how it interacts with other molecules.
Table 1: Representative Theoretical Methods for Conformational Analysis
| Method | Basis Set | Application |
|---|---|---|
| Møller-Plesset (MP2) | 6-311++G(d,p) | High-accuracy geometry optimization and energy calculation for conformers. researchgate.net |
| Density Functional Theory (DFT) - M06-2X | 6-311++G(3df,3pd) | Robust method for optimizing geometries of different conformers. nih.gov |
This table is interactive. Click on the headers to sort.
Quantum chemistry is used to calculate key thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity. High-level composite methods like Gaussian-4 (G4) theory or single-point energy calculations using coupled-cluster methods like DLPNO-CCSD(T) provide highly accurate energies for these calculations. nih.govmdpi.com These data are vital for modeling chemical processes, including combustion and atmospheric degradation.
Furthermore, these computational methods are essential for elucidating reaction mechanisms. For instance, the atmospheric degradation of the isomeric isoamyl acetate initiated by hydroxyl (OH) radicals has been studied in detail. nih.govacs.org The calculations map out the potential energy surface for the reaction, identifying transition states and intermediate structures. acs.org This reveals that the reaction proceeds primarily through hydrogen abstraction from the alkyl chain, and the specific site of abstraction is determined by the activation energy barriers calculated for each possible pathway. nih.govacs.org Similar studies on this compound would predict its primary degradation pathways and the resulting products.
Theoretical vibrational frequency calculations are a cornerstone for interpreting experimental infrared (IR) and Raman spectra. By computing the second derivatives of the energy with respect to atomic positions, a molecule's fundamental vibrational modes can be predicted. DFT methods, particularly B3LYP with a 6-31G(d,p) basis set, have been shown to provide reliable predictions of vibrational spectra for acetate-containing molecules. researchgate.net
For this compound, such calculations would predict the frequencies and intensities of characteristic vibrations, including the prominent C=O stretching of the carbonyl group, C-O stretching of the ester linkage, and various C-H bending and stretching modes of the alkyl chain. researchgate.net Comparing these theoretical spectra with experimental data helps confirm the molecule's structure and identify its presence in complex mixtures. Theoretical analysis can also explain spectral shifts observed under different conditions, such as upon solvent interaction. researchgate.net
Molecular Interactions and Complexes
The interactions of this compound with other molecules, particularly solvents, are governed by non-covalent forces. Computational modeling provides a molecular-level view of these interactions.
While this compound cannot act as a hydrogen bond donor, the oxygen atoms of its carbonyl and ester groups can act as hydrogen bond acceptors. This interaction is particularly significant in protic solvents like alcohols.
Computational studies on the similar amyl acetate-ethanol system using DFT have shown that intermolecular hydrogen bonds form between the carbonyl oxygen (C=O) of the acetate and the hydroxyl hydrogen of ethanol (B145695). researchgate.net This interaction leads to the formation of a new, lower-frequency band in the C=O stretching region of the Raman spectrum, confirming the presence of the hydrogen-bonded complex. researchgate.net Similar computational models for this compound interacting with water or alcohol molecules would involve optimizing the geometry of the complex to determine the hydrogen bond length, angle, and binding energy. amazonaws.com These calculations can quantify the strength of the interaction and predict its effect on the molecule's vibrational frequencies and chemical reactivity.
Table 2: Calculated Properties of Hydrogen-Bonded Complexes
| Complex | Interaction Site | Computational Method | Predicted Effect |
|---|---|---|---|
| Amyl Acetate + Ethanol | C=O ··· H-O | DFT | Red-shift of C=O vibrational frequency. researchgate.net |
This table is interactive. Users can sort the data by clicking on the column headers.
Kinetic Modeling of Degradation and Formation Processes
Kinetic modeling combines theoretical calculations with rate theory to simulate the speed at which chemical reactions involving this compound occur.
Studies on the atmospheric degradation of its isomer, isoamyl acetate, provide a clear blueprint for how such processes are modeled. nih.gov The reaction is initiated by oxidants like OH radicals or Cl atoms. nih.gov Quantum chemical calculations provide the potential energy profiles for these reactions, and this information is then used as input for kinetic models, often by solving the master equation to calculate temperature- and pressure-dependent rate constants. nih.govacs.org For isoamyl acetate, the total rate constant for its reaction with OH radicals at standard conditions was calculated to be 6.96 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov This type of kinetic modeling is crucial for assessing the atmospheric lifetime and environmental impact of volatile organic compounds like this compound.
On the formation side, kinetic modeling is applied to synthesis reactions, such as enzymatic esterification. The synthesis of pentyl acetate from pentan-1-ol and acetic acid has been modeled using a Bi-Bi Ping-Pong mechanism, which accounts for the enzyme's interaction with each substrate. mdpi.comresearchgate.net For esterification reactions catalyzed by ion-exchange resins, pseudo-homogeneous kinetic models are often employed. ijert.org These models use experimental concentration data to fit forward and backward reaction rate constants (k1 and k2) and determine key parameters like activation energies. ijert.org Such models are instrumental in optimizing reaction conditions for the industrial production of this compound.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| n-Pentyl acetate |
| Isoamyl acetate |
| Acetic acid |
| Ethanol |
| Pentan-1-ol |
| Hydroxyl radical |
Structure-Activity Relationships and Molecular Docking
While the broader field of computational chemistry has seen the application of SAR and molecular docking to various classes of esters for activities ranging from flavor perception to antimicrobial effects, these studies have not specifically included this compound. For instance, molecular docking has been employed to understand the enzymatic synthesis of flavor esters by lipases, providing insights into substrate specificity. Similarly, Quantitative Structure-Activity Relationship (QSAR) models have been developed for the toxicity of aliphatic esters, but these have focused on different sets of compounds.
The lack of available data in the public domain prevents the creation of a detailed analysis or data tables for structure-activity relationships or molecular docking simulations involving this compound. Such studies would require experimental data on the biological or chemical activity of this compound and its analogues, which could then be used to build and validate computational models. Future research in this area would be necessary to elucidate the specific interactions of this compound at a molecular level and to understand how modifications to its structure might affect its activity.
Vii. Research on Biological and Biochemical Interactions of 1 Methylbutyl Acetate
Enzymatic Hydrolysis and Metabolism in Biological Systems
The transformation of 1-methylbutyl acetate (B1210297) within biological systems is primarily initiated by enzymatic hydrolysis. This process is crucial for its breakdown and subsequent integration into metabolic pathways.
In biological systems, the hydrolysis of esters like 1-methylbutyl acetate is catalyzed by a class of enzymes known as carboxylesterases (CEs). nih.gov These enzymes are abundant in various tissues, particularly the liver and the epithelial cells of the gut, where they play a significant role in the metabolism of foreign compounds (xenobiotics). nih.gov Carboxylesterases are serine hydrolases that demonstrate broad substrate specificity, enabling them to act on a wide range of ester-containing molecules. nih.govwikipedia.org
The general mechanism involves a catalytic triad (B1167595) (typically Ser-His-Asp) in the enzyme's active site. The serine residue, acting as a nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety. Subsequently, a water molecule hydrolyzes this intermediate, regenerating the active enzyme and releasing the carboxylic acid. ebi.ac.uk
While specific kinetic studies on this compound with pancreatin (B1164899) or pig jejunum homogenates are not extensively detailed in the available literature, research on related esters using pancreatic lipase (B570770) provides relevant insights. Studies on the hydrolysis of various fatty acid esters by rat pancreatic lipase show that the rate of hydrolysis is influenced independently by both the alcohol and the fatty acid components of the ester. nih.gov For instance, with a given fatty acid, the speed of hydrolysis varies with the chain length of the alcohol, with esters of heptyl alcohol often being hydrolyzed most rapidly. nih.gov This suggests that the structural properties of both the acyl (acetyl) and alkyl (1-methylbutyl) groups of this compound are key determinants of its hydrolysis rate by digestive and metabolic esterases.
The enzymatic hydrolysis of this compound is a catabolic reaction that breaks the ester bond, yielding two smaller molecules: a carboxylic acid and an alcohol. nih.gov Specifically, the reaction produces acetic acid and 2-pentanol (B3026449) (also known as 1-methylbutanol). hmdb.canih.gov
This process is analogous to the phase I metabolism of many ester-containing drugs, where hydrolysis increases the polarity of the parent compound, facilitating its elimination. nih.gov Once formed, acetic acid is readily converted to acetate at physiological pH. Acetate can then be activated to acetyl-CoA, a central molecule in cellular metabolism that can enter the citric acid cycle for energy production or be used as a building block for biosynthesis.
The other product, 2-pentanol, is a secondary alcohol. hmdb.canih.govmcdb.ca The metabolism of secondary alcohols can be less rapid than that of primary alcohols. Studies on the metabolic effects of various aliphatic alcohols in isolated rat livers have shown that secondary alcohols are generally less acutely toxic than their primary alcohol counterparts of the same carbon-chain length. oup.com Further metabolism of 2-pentanol would involve oxidation to a ketone (2-pentanone), a reaction catalyzed by alcohol dehydrogenases.
Influence on Biochemical Pathways (e.g., Branched-Chain Amino Acid Metabolism)
There is no documented direct interaction or regulatory influence of this compound on the enzymes or intermediates of branched-chain amino acid (BCAA) metabolism. However, an indirect link can be established through the intersection of their respective catabolic pathways at the level of acetyl-CoA.
The catabolism of the three BCAAs—leucine (B10760876), isoleucine, and valine—is a multi-step process that occurs primarily in skeletal muscle and other peripheral tissues. These pathways are significant as they contribute to the cellular pool of key metabolic intermediates. Specifically:
The breakdown of leucine yields acetyl-CoA and acetoacetate.
The breakdown of isoleucine yields acetyl-CoA and propionyl-CoA (which is then converted to succinyl-CoA).
The breakdown of valine yields propionyl-CoA (converted to succinyl-CoA).
As established in section 7.1.2, the hydrolysis of this compound produces acetic acid, which is subsequently converted into acetyl-CoA. Therefore, the metabolism of this compound contributes to the same pool of acetyl-CoA that is also supplied by the catabolism of leucine and isoleucine. This shared metabolic fate means that this compound can serve as a source for a fundamental two-carbon unit used in energy production and various biosynthetic processes, similar to the contribution from BCAAs. This represents a point of metabolic convergence rather than a direct regulatory influence.
Chemoreception and Sensory Perception Research
The interaction of this compound with the olfactory system has been a subject of study, focusing on its odor profile, detection limits, and the influence of its molecular structure on perception.
This compound, also known as sec-amyl acetate, is generally described as having a fruity odor, often compared to bananas or pears. nih.gov Its sensory impact is defined by its olfactory detection threshold, which is the lowest concentration detectable by the human nose. Reported values for this threshold vary across different studies, which is common in sensory science due to methodological differences and individual variability in perception.
| Reported Threshold (ppm) | Source/Context |
|---|---|
| 0.002 ppm | CHEMINFO (Low end of range) haz-map.com |
| 0.08 ppm | CHEMINFO (High end of range) haz-map.com |
| 0.052 ppm | New Jersey Department of Health nj.gov |
The odor is described as milder than that of its isomer, isoamyl acetate. nih.gov Studies on related compounds, such as 2-methylbutyl acetate, have shown that even at concentrations below the detection threshold, these esters can modify the perception of other aromas in a mixture, such as enhancing fruity notes in wine. researchgate.net
This compound is a chiral molecule because its alcohol moiety, 2-pentanol, has a stereocenter at the carbon atom bonded to the hydroxyl group. This gives rise to two distinct, non-superimposable mirror-image forms known as enantiomers: (R)-(−)-1-methylbutyl acetate and (S)-(+)-1-methylbutyl acetate.
| Enantiomer | Odor Description | Olfactory Threshold (in pure water) | Olfactory Threshold (in 46% ethanol) |
|---|---|---|---|
| (R)-2-pentanol | Paint, rubber, grease | 12.62 mg/L | 163.30 mg/L |
| (S)-2-pentanol | Mint, plastic, pungent | 3.03 mg/L | 78.58 mg/L |
The results show that the (S)-enantiomer has a significantly lower olfactory threshold (is more potent) than the (R)-enantiomer in both water and ethanol (B145695) solutions. mdpi.com Given that the chirality of this compound resides in this alcohol portion of the molecule, it is highly probable that its enantiomers also exhibit distinct sensory properties, a common phenomenon observed for many chiral esters used in the flavor and fragrance industry. chiralpedia.comperfumerflavorist.com
Enhancement of Other Aroma Compounds
Scientific studies have demonstrated that this compound can modify the perception of fruity aromas in various matrices. nih.gov In wine, for instance, (S)-2-methylbutyl acetate has been shown to contribute specifically to black-fruit, fresh-fruit, and jammy-fruit notes, despite being present at subthreshold concentrations. nih.gov This suggests a synergistic interaction where this compound enhances the perception of other compounds responsible for these specific fruit characteristics.
Further evidence of its enhancement capabilities comes from studies on apple volatiles. In research on Royal Gala apples, interactions between 2-methylbutyl acetate and butanol were found to significantly impact specific flavor attributes. igem.org The combination of these two compounds was shown to increase the perceived intensity of 'sweet flavour' and 'characteristic apple flavour'. igem.orgresearchgate.net This interaction highlights that the effect of increasing 2-methylbutyl acetate concentration on sweet flavor is more pronounced in the presence of butanol. igem.org
The tables below summarize key research findings on the interactive and enhancing effects of this compound on other aroma compounds.
Table 2: Interaction Effects of 2-Methylbutyl Acetate and Butanol on Apple Flavor Perception
| Sensory Attribute | Interacting Compounds | Observed Enhancement Effect | Source |
|---|---|---|---|
| Sweet Flavour | 2-Methylbutyl Acetate / Butanol | The presence and increasing concentration of both compounds lead to a higher intensity of 'sweet flavour'. | igem.org |
These findings underscore the importance of this compound not just as a standalone aroma contributor but as a critical modulator that interacts with other volatiles to create a more intense and complex sensory experience. Its ability to enhance sweet, fruity, and specific varietal notes makes it a key component in the aroma profiles of fruits like apples and in fermented beverages. nih.govigem.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-2-Methylbutyl acetate |
| 2-Methylbutyl acetate |
| Butanol |
| Ethyl 2-methyl butanoate |
Q & A
Q. How can researchers confirm the identity and purity of synthesized 1-methylbutyl acetate?
Methodological Answer:
- Synthesis Verification : Use gas chromatography (GC) with a polar column (e.g., DB-WAX) to compare retention times (RT) against reference standards. For this compound, the RT is typically ~5.1 seconds under optimal conditions .
- Purity Assessment : Integrate GC peak areas; impurities are indicated by additional peaks. For example, in Veronica beccabunga extracts, this compound showed a peak area of 52,850, with purity inferred from relative peak dominance .
- Structural Confirmation : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). The molecular ion peak in MS should align with the molecular weight of 130.18 g/mol . Novel compounds require full spectral data, while known compounds should reference literature (e.g., NIST data ).
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
- Solubility : The aqueous solubility is 1.457 × 10⁻² mol/L (~1.896 g/L) at 20°C, making it sparingly soluble in water but miscible with organic solvents like ethanol or diethyl ether .
- Volatility : Its boiling point (BP) is not explicitly reported in the evidence, but analogs like ethyl acetate (BP 77°C) suggest moderate volatility. Use distillation or rotary evaporation for isolation.
- Safety Parameters : Follow OSHA guidelines for handling. Use chemical-resistant gloves (e.g., nitrile) and ensure ventilation to limit inhalation exposure .
Advanced Research Questions
Q. How can conflicting solubility or stability data for this compound be resolved in interdisciplinary studies?
Methodological Answer:
- Data Triangulation : Cross-reference solubility values from peer-reviewed databases (e.g., Handbook of Aqueous Solubility Data ) and experimental replicates. For stability, conduct accelerated degradation studies under varying pH/temperature conditions.
- Analytical Consistency : Ensure uniform methods (e.g., shake-flask technique for solubility). Discrepancies may arise from impurities or isomer interference (e.g., 2-methylbutyl acetate vs. This compound) .
- Statistical Validation : Apply ANOVA or t-tests to compare datasets. For example, solubility variations <5% may indicate measurement error, while >10% suggest systemic issues (e.g., solvent grade or calibration errors) .
Q. What advanced chromatographic techniques optimize the separation of this compound from structurally similar esters?
Methodological Answer:
- GC-MS with Derivatization : Enhance resolution by derivatizing polar groups (e.g., silylation) to reduce peak tailing. Use selective ion monitoring (SIM) for trace detection .
- HPLC with Chiral Columns : Resolve enantiomers (if applicable) using amylose-based columns and UV detection at 210 nm. Adjust mobile phase (e.g., hexane/isopropanol) to optimize retention .
- Two-Dimensional GC (GC×GC) : Improve separation of co-eluting isomers (e.g., 1-methylbutyl vs. 2-methylbutyl acetate) using a non-polar/polar column combination .
Q. How does the biosynthesis of this compound in insects inform biocatalytic production strategies?
Methodological Answer:
- Enzyme Identification : Study esterification pathways in Encosternum delegorguei, which produces this compound via acetyltransferase activity .
- Bioreactor Optimization : Use recombinant enzymes (e.g., expressed in E. coli) with fed-batch fermentation. Monitor yield via headspace GC to minimize product inhibition .
- Sustainability Metrics : Compare energy use and waste generation of biocatalysis vs. chemical synthesis. Biocatalytic routes may reduce reliance on petrochemical precursors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS registry numbers for this compound?
Methodological Answer:
- Source Verification : Cross-check CAS numbers from authoritative databases (e.g., NIST vs. commercial catalogs). For example, 624-41-9 (NIST) vs. 53496-15-4 (handbook data ) may denote isomer variants.
- Structural Clarification : Use IUPAC nomenclature to differentiate isomers. "this compound" specifically refers to the ester of 1-methylbutanol, whereas "2-methylbutyl acetate" is a distinct isomer .
- Literature Audit : Trace primary sources for each CAS number. Misattributions often arise from inconsistent naming in older literature .
Methodological Best Practices
- Synthesis Reproducibility : Document reaction conditions (e.g., molar ratios, catalysts) per Medicinal Chemistry Research guidelines .
- Safety Protocols : Adopt PPE standards from safety data sheets (e.g., EN 374-certified gloves for solvent handling ).
- Data Reporting : Align with Beilstein Journal standards: report key spectral peaks (NMR, MS) in the main text; deposit raw chromatograms in supplementary materials .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
